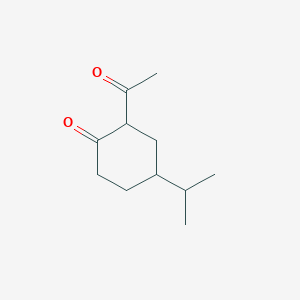
2-Acetyl-4-(propan-2-YL)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an isopropyl group at the fourth position on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylcyclohexanone.
Isopropylation: The 2-acetylcyclohexanone is then subjected to an alkylation reaction with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the isopropyl group at the fourth position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
科学研究应用
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and isopropyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Acetylcyclohexanone: Lacks the isopropyl group at the fourth position.
4-(propan-2-yl)cyclohexan-1-one: Lacks the acetyl group at the second position.
Cyclohexanone: Lacks both the acetyl and isopropyl groups.
Uniqueness
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is unique due to the presence of both acetyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-acetyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
UEMHJLQEPJICIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(=O)C(C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



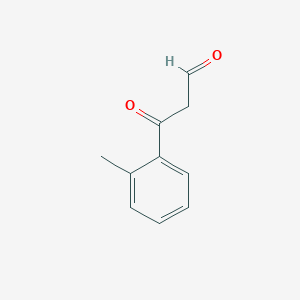
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
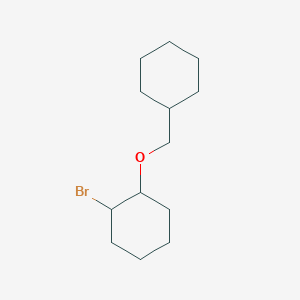
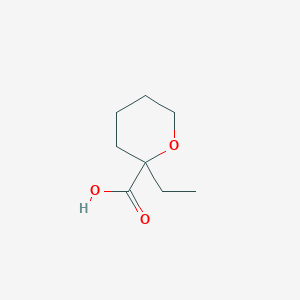
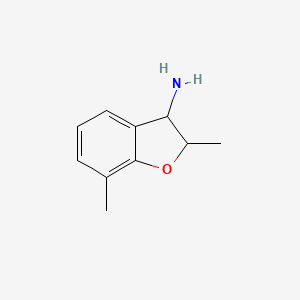


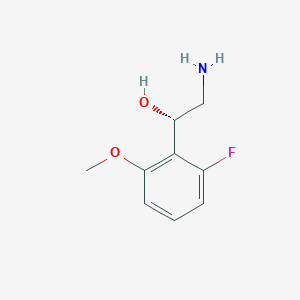
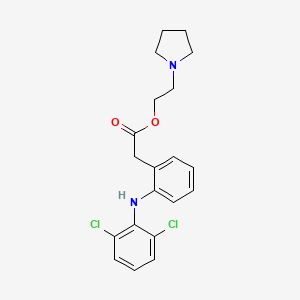
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)

